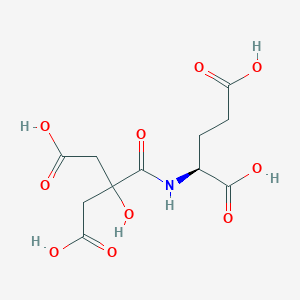
beta-Citryl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-citrylglutamic acid is an N-acyl-L-glutamic acid in which the acyl group is specified as beta-citryl. It has a role as a human metabolite and an iron chelator. It is a tetracarboxylic acid and a N-acyl-L-glutamic acid. It derives from a citric acid.
Applications De Recherche Scientifique
1. Role in Spermatogenesis
Beta-Citryl-L-glutamic acid is notably concentrated in the testes of various adult animals, including mammals. It plays a significant role in spermatogenesis, with its concentration increasing in young rats during the development of late spermatocytes into early spermatids. This suggests its importance in the fertility and reproductive functions of mammals (Miyake, Kume, & Kakimoto, 1982).
2. Presence in Newborn Rat Brain
This compound has been identified in the brains of newborn rats. Its concentration is highest at birth and diminishes significantly by 24 days post-birth, indicating its potential role in early brain development (Miyake, Kakimoto, & Sorimachi, 1978).
3. Occurrence in Human Urine
This compound has also been isolated from human urine, indicating its systemic presence and potential metabolic significance in humans (Miyake, Morino, Mizobuchi, & Kakimoto, 1982).
4. Enzymatic Activity in Rat Testes
An enzyme in rat testes that hydrolyzes beta-Citryl-L-glutamate to citrate and glutamate has been characterized, suggesting specific biochemical pathways in which this compound is involved (Miyake, Innami, & Kakimoto, 1983).
5. Role as an Endogenous Iron Chelator
Beta-Citryl-L-glutamate is an endogenous low molecular weight Fe chelator, initially isolated from developing brains. It forms complexes with various metal ions and is effective in solubilizing Fe from certain compounds, indicating its potential role in iron metabolism and oxidative stress regulation (Hamada-Kanazawa et al., 2010).
Propriétés
Numéro CAS |
69281-09-0 |
|---|---|
Formule moléculaire |
C11H15NO10 |
Poids moléculaire |
321.24 g/mol |
Nom IUPAC |
3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1 |
Clé InChI |
GAQNUGISBQJMKO-YFKPBYRVSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Synonymes |
eta-citryl-L-glutamate beta-citryl-L-glutamic acid beta-citrylglutamic acid beta-citrylglutamic acid, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


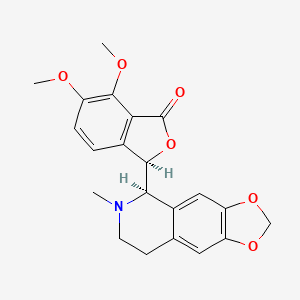
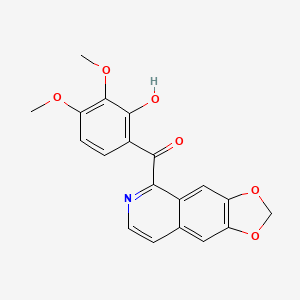

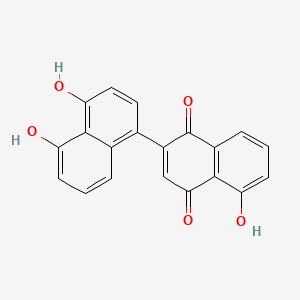
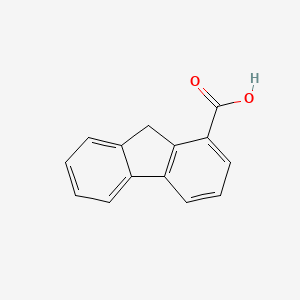
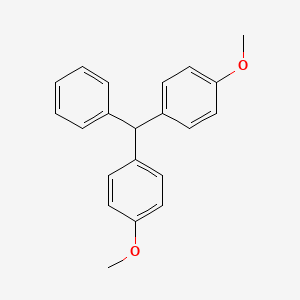
![4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
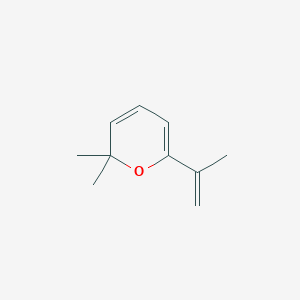
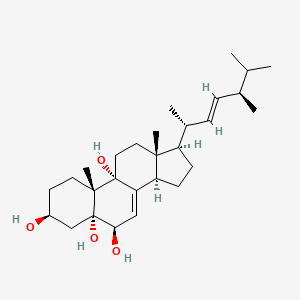
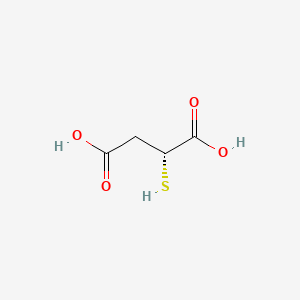

![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)
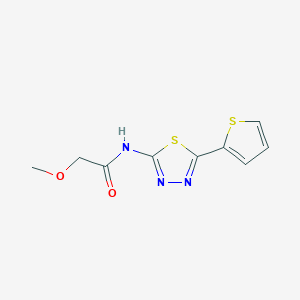
![2-Furanyl-[4-[3-(4-methoxyphenyl)-7-isothiazolo[4,5-d]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B1194800.png)
